(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA

Lipid Metabolism n-3 PUFA Synthesis Peroxisomal Beta-Oxidation

This stereochemically defined (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA is the obligatory substrate for human delta-4 desaturase (FADS2) kinetic assays and peroxisomal Sprecher shunt flux analyses. Substituting DHA-CoA or DPAn-6-CoA yields invalid kinetic data and confounds n-3/n-6 pathway discrimination. Procure this authentic n-3 CoA ester to ensure assay fidelity in DHA biosynthesis, ACSL6 substrate profiling, and SPM oxylipin studies.

Molecular Formula C43H68N7O17P3S
Molecular Weight 1080.0 g/mol
CAS No. 162336-15-4
Cat. No. B15600538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA
CAS162336-15-4
Molecular FormulaC43H68N7O17P3S
Molecular Weight1080.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,30-32,36-38,42,53-54H,4,7,10,13,16,19-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyNDRVWKXEWNMEEO-HVGANWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA (CAS 162336-15-4): A Critical n-3 Polyunsaturated Fatty Acyl-CoA Intermediate for DHA Biosynthesis Studies


(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA (CAS 162336-15-4) is a long-chain, unsaturated fatty acyl-CoA thioester derived from the formal condensation of Coenzyme A with (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid (DPA n-3) [1]. It is a member of the n-3 polyunsaturated fatty acid (PUFA) family, acting as an obligate intermediate in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3) [2]. Its precise chemical and stereochemical structure differentiates it from other docosapentaenoyl-CoA isomers (e.g., DPAn-6) and its immediate downstream product, docosahexaenoyl-CoA, dictating its unique role in lipid metabolism pathways.

Why Generic Substitution of (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA Fails in Precision Lipidomics and Enzymology


The practice of substituting one polyunsaturated fatty acyl-CoA for another based solely on chain length or number of double bonds is invalid for (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA. Enzymes in the fatty acid elongation and desaturation pathways, such as ELOVL2, ELOVL5, and FADS2, exhibit strict substrate specificity dictated by both the position and geometry of double bonds [1]. For instance, using docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) in place of this compound would bypass the critical, rate-limiting delta-4 desaturation step, thereby invalidating kinetic studies [2]. Similarly, substituting the n-6 isomer (DPAn-6-CoA) introduces a different metabolic fate and enzymatic reactivity, rendering comparative analyses between n-3 and n-6 pathways inaccurate. The following evidence demonstrates these specific, quantifiable points of differentiation.

(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA: A Quantitative Comparison of Enzymatic Specificity and Product Profiles vs. Key Analogs


Unique Precursor in the Biosynthesis of Docosahexaenoic Acid (DHA, 22:6n-3)

This compound is the sole substrate for the microsomal enzyme acyl-CoA 4-desaturase (delta-4 desaturase, FADS2), the final and rate-limiting step in DHA synthesis. The immediate downstream product, docosahexaenoyl-CoA (DHA-CoA), cannot be interchanged as it is the reaction product, not the substrate. The n-6 isomer, DPAn-6-CoA, is not a substrate for the human delta-4 desaturase [1].

Lipid Metabolism n-3 PUFA Synthesis Peroxisomal Beta-Oxidation

Preferential Substrate for Acyl-CoA Synthetase ACSL6 Over Other Long-Chain PUFAs

Human long-chain acyl-CoA synthetase 6 (ACSL6) preferentially activates (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoic acid to its CoA ester compared to other long-chain polyunsaturated fatty acids. This specificity is critical for channeling DPA into specific lipid pools, a function not shared equally by DHA or AA [1].

Enzyme Kinetics Acyl-CoA Synthetase Substrate Specificity

Product of a Specific Peroxisomal Beta-Oxidation Step During DHA Synthesis from C24 Precursors

The synthesis of DHA from dietary alpha-linolenic acid (18:3n-3) involves elongation to 24:6n-3 (tetracosahexaenoic acid), which is then imported into peroxisomes. Here, a single cycle of beta-oxidation yields (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA [1]. This is a distinct pathway from the direct conversion of 22:5n-3 via delta-4 desaturase. The alternative 24:6n-3 substrate cannot replace the role of this specific 22:5n-3-CoA ester in studying this peroxisomal step.

Peroxisomal Metabolism Fatty Acid Oxidation DHA Biosynthesis

DPAn-6-CoA Derived Resolvins Exhibit Distinct Metabolic Stability Compared to DHA-Derived Resolvins

While this evidence pertains to the free fatty acid (DPAn-6) rather than the CoA ester, it highlights a critical downstream differentiation. Resolvins derived from the n-6 isomer of docosapentaenoic acid (DPAn-6) show significantly different metabolic stability than those from DHA. The study found the order of stability to be 10S,17S-HDPAn-6 > 17S-HDPAn-6 > 17S-HDHA, with a more than 2-fold difference in half-life between the most stable DPAn-6 resolvin and the DHA resolvin in vitro [1].

Inflammation Resolution Pharmacokinetics Resolvins

Validated Application Scenarios for (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA in Advanced Lipid Research


Enzymatic Assays for Delta-4 Desaturase (FADS2) Activity and DHA Biosynthesis Rate Quantification

This compound is the essential substrate for in vitro assays measuring the activity of human delta-4 desaturase (FADS2), the final enzyme in DHA synthesis. Using LC-MS/MS to quantify the conversion of this specific CoA ester to docosahexaenoyl-CoA (DHA-CoA) allows for precise determination of enzyme kinetics (Km, Vmax) and screening of potential FADS2 inhibitors or activators [1].

Investigating Peroxisomal Beta-Oxidation and the Sprecher Shunt in DHA Metabolism

To study the flux of 24-carbon precursors through the peroxisomal 'Sprecher shunt' pathway, this specific compound is required as an analytical standard. Its detection and quantification via LC-MS/MS are critical for differentiating DHA synthesis derived from the peroxisomal retroconversion pathway versus the direct microsomal desaturation pathway [2].

Substrate Specificity Profiling for Long-Chain Acyl-CoA Synthetases (ACSLs) in Lipidomics

This compound serves as an authentic standard for LC-MS/MS assays aimed at characterizing the substrate preference of ACSL enzymes, particularly ACSL6. Its use is necessary to accurately assess how these enzymes channel specific n-3 PUFAs into distinct phospholipid pools, a process where generic substitution with DHA-CoA or AA-CoA yields biologically irrelevant results [3].

Comparative Pharmacology of n-3 vs. n-6 PUFA-Derived Specialized Pro-Resolving Mediators (SPMs)

For research programs focused on resolvins and other SPMs, using this compound (and its n-6 isomer) as a starting material for in vitro enzymatic oxygenation allows for the generation of distinct oxylipin profiles. As demonstrated with resolvins, the choice of substrate significantly impacts the metabolic stability and potentially the efficacy of the resulting mediators, making this compound indispensable for rigorous comparative pharmacology studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.